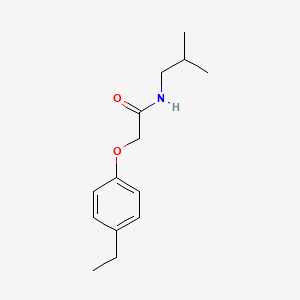
2-(4-ethylphenoxy)-N-isobutylacetamide
Overview
Description
2-(4-ethylphenoxy)-N-isobutylacetamide, also known as A-836339, is a selective agonist of the cannabinoid receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor that is primarily expressed in immune cells and has been shown to modulate immune function, inflammation, and pain. A-836339 has been studied for its potential therapeutic applications in various diseases, including multiple sclerosis, inflammatory bowel disease, and neuropathic pain.
Mechanism of Action
2-(4-ethylphenoxy)-N-isobutylacetamide selectively binds to the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to modulate immune function, inflammation, and pain. This compound has been shown to have a higher affinity for the CB2 receptor than the CB1 receptor, which is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
Activation of the CB2 receptor by this compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as reported by Ignatowska-Jankowska et al. Additionally, this compound has been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation, as reported by Almolda et al.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-ethylphenoxy)-N-isobutylacetamide in lab experiments is its selectivity for the CB2 receptor. This allows for more precise modulation of immune function, inflammation, and pain without affecting the CB1 receptor and causing psychoactive effects. One limitation of using this compound is its relatively low potency compared to other CB2 agonists, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for the study of 2-(4-ethylphenoxy)-N-isobutylacetamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated immune function and inflammation. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are associated with neuroinflammation. Further studies are needed to fully understand the potential therapeutic applications of this compound.
Scientific Research Applications
2-(4-ethylphenoxy)-N-isobutylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In a study conducted by Ignatowska-Jankowska et al., this compound was shown to reduce pain and inflammation in a mouse model of inflammatory bowel disease. Another study by Zhang et al. demonstrated that this compound can reduce neuropathic pain in a rat model of chronic constriction injury. Additionally, this compound has been shown to have neuroprotective effects in a mouse model of multiple sclerosis, as reported by Almolda et al.
properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-12-5-7-13(8-6-12)17-10-14(16)15-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTWUHYSASGICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




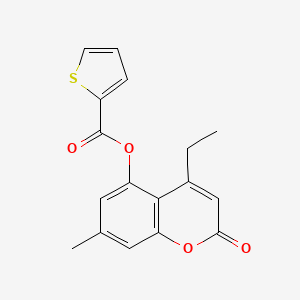
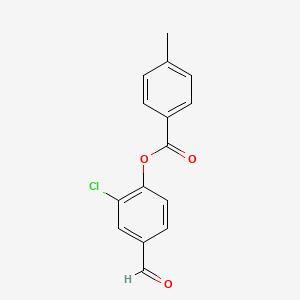
![7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3460834.png)
![methyl 2-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B3460842.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B3460849.png)
![2-(2,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3460855.png)
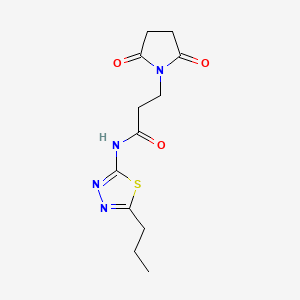

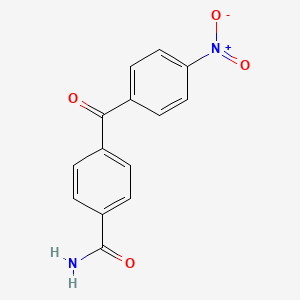
![2-(2,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3460886.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B3460894.png)
![2-cyclohexyl-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B3460898.png)